molecular formula C63H88CoN14O14P B1669377 Cyanocobalamin CAS No. 68-19-9

Cyanocobalamin

Cat. No. B1669377
CAS RN: 68-19-9
M. Wt: 1355.4 g/mol
InChI Key: SMDFYPGOAMELAF-UHFFFAOYSA-O
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Description

Cyanocobalamin is a manufactured version of vitamin B12. It’s used to treat and prevent vitamin B12 deficiency anaemia . Your body requires vitamin B12 to make red blood cells . It is a dark red crystalline powder that is odourless .


Synthesis Analysis

Vitamin B12 biosynthesis is confined to few bacteria and archaea, and as such its production relies on microbial fermentation . Large scale industrial production of vitamin B12 occurs via microbial fermentation, predominantly utilizing Pseudomonas denitrificans, Propionibacterium shermanii, or Sinorhizobium meliloti .


Molecular Structure Analysis

The molecular formula of Cyanocobalamin is C63H88CoN14O14P . It is a crystallizable cobalt complex .


Chemical Reactions Analysis

Cyanocobalamin undergoes photolysis in acidic and alkaline media to form hydroxocobalamin . The reaction is enhanced in the presence of ascorbic acid .


Physical And Chemical Properties Analysis

Cyanocobalamin is soluble in 80 parts of water; soluble in ethanol; practically insoluble in acetone and ether . It is a dark red crystalline powder that is odourless .

Scientific Research Applications

Effects on Performance and Circadian Rhythm

Cyanocobalamin has been studied for its effects on circadian rhythms, well-being, alertness, and concentration in healthy subjects. A study found that vitamin B12 influences melatonin levels and sleep-wake cycles, suggesting its potential to impact circadian rhythms positively (Mayer, Kröger, & Meier-Ewert, 1996).

Neurological and Cognitive Effects

Research has also focused on the neurological applications of Cyanocobalamin. For example, a study on vitamin B12's role in treating winter seasonal affective disorder (SAD) found no significant antidepressant efficacy, highlighting the complexity of its effects on mood and cognitive function (Oren et al., 1994). Additionally, vitamin B12 has been explored for its potential to alleviate pain, though evidence from animal models suggests its clinical use as an analgesic may be inappropriate (Eschalier et al., 2004).

Cyanide Detoxification

Cobinamide, derived from Cyanocobalamin, has shown promise in detoxifying cyanide, significantly more effectively than Cobalamin itself. This suggests its potential use as a cyanide antidote in emergencies, offering a novel application of vitamin B12 derivatives (Broderick et al., 2006).

Solubility and Stability in Pharmaceutical Formulations

The stability and solubility of Cyanocobalamin in pharmaceutical formulations have been a subject of study, aiming to improve the efficacy of vitamin B12 supplements and parenteral solutions. Research has identified optimal conditions and additives to enhance the stability of Cyanocobalamin in mixed parenteral formulations (Monajjemzadeh et al., 2014).

Metabolic Vitamin B12 Deficiency and Cognitive Function

A narrative review emphasized the role of metabolic vitamin B12 deficiency in cognitive decline and stroke, underscoring the importance of early diagnosis and treatment to prevent such outcomes. The review advocates for the use of methylcobalamin or hydroxycobalamin supplements, particularly in older individuals or those with renal impairment (Spence, 2016).

Future Directions

Future directions for diagnostics of B12 status and health interventions are discussed in a review article . The review discusses currently available knowledge on vitamin B12, informs the reader about the pitfalls of tests for assessing its deficiency, reviews B12 status in various populations at different disease stages, and provides recommendations for interpretation, treatment, and associated risks .

properties

IUPAC Name

cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

FDJOLVPMNUYSCM-WZHZPDAFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H88CoN14O14P
Record name Vitamin B12
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Record name cyanocobalamin
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Molecular Weight

1355.4 g/mol
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Physical Description

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]
Record name Vitamin B12
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Boiling Point

> 300, > 300 °C
Record name Cyanocobalamin
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Solubility

Soluble in alcohol; insoluble in acetone, chloroform, ether., In water, 1,25X10+4 mg/l @ 25 °C
Record name Cyanocobalamin
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Mechanism of Action

Vitamin B12 serves as a cofactor for _methionine synthase_ and _L-methylmalonyl-CoA mutase_ enzymes. Methionine synthase is essential for the synthesis of purines and pyrimidines that form DNA. L-methylmalonyl-CoA mutase converts L-methylmalonyl-CoA to _succinyl-CoA_ in the degradation of propionate, an important reaction required for both fat and protein metabolism. It is a lack of vitamin B12 cofactor in the above reaction and the resulting accumulation of methylmalonyl CoA that is believed to be responsible for the neurological manifestations of B12 deficiency. Succinyl-CoA is also necessary for the synthesis of hemoglobin. In tissues, vitamin B12 is required for the synthesis of _methionine_ from homocysteine. Methionine is required for the formation of S-adenosylmethionine, a methyl donor for nearly 100 substrates, comprised of DNA, RNA, hormones, proteins, as well as lipids. Without vitamin B12, tetrahydrofolate cannot be regenerated from 5-methyltetrahydrofolate, and this can lead to functional folate deficiency,. This reaction is dependent on methylcobalamin (vitamin B12) as a co-factor and is also dependent on folate, in which the methyl group of methyltetrahydrofolate is transferred to homocysteine to form _methionine_ and _tetrahydrofolate_. Vitamin B12 incorporates into circulating folic acid into growing red blood cells; retaining the folate in these cells. A deficiency of vitamin B12 and the interruption of this reaction leads to the development of megaloblastic anemia., CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES., Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis.
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Product Name

vitamin B12

Color/Form

Dark red crystals or an amorphous or crystalline red powder, Dark-red crystals or red powder

CAS RN

68-19-9, 13408-78-1
Record name Cyanocobalamin
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Melting Point

> 300
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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